molecular formula C22H18ClN3O3S2 B2417094 N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 1005945-33-4

N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2417094
CAS No.: 1005945-33-4
M. Wt: 471.97
InChI Key: BDAYRDVQWIMVJB-GYHWCHFESA-N
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Description

N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-14-10-12-15(13-11-14)31(28,29)25-18-8-4-3-6-16(18)21(27)24-22-26(2)20-17(23)7-5-9-19(20)30-22/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYRDVQWIMVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H16ClN3O2S
  • Molecular Weight : 353.85 g/mol

Anticancer Activity

A significant study evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) 60 cell line screening protocol. The results indicated a low level of anticancer activity across various cancer types, including leukemia and central nervous system cancers.

Cell Line Growth (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74
Mean Growth 104.68

The average growth percentage across the tested lines was approximately 104.68%, indicating that the compound does not significantly inhibit cell proliferation at a concentration of 10 µM .

While specific mechanisms remain under investigation, preliminary data suggest that the compound may interact with cellular pathways involved in cell cycle regulation and apoptosis. Further research is required to elucidate these mechanisms fully.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have shown that the compound exhibits weak cytotoxicity against several cancer cell lines. The results indicated minimal growth inhibition, suggesting that while it may possess some anticancer properties, its efficacy is limited compared to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have highlighted that modifications to the benzothiazole moiety may enhance biological activity. Future derivatives could be synthesized to improve potency and selectivity against cancer cells.
  • Comparative Studies : Comparative studies with other benzothiazole derivatives have shown that modifications can lead to increased biological activity. For instance, related compounds with different substituents on the benzothiazole ring demonstrated enhanced anticancer effects in similar assays .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features to N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various microbial strains using minimum inhibitory concentration (MIC) assays.

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These results suggest that the presence of specific substituents on the benzothiazole ring enhances antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been investigated through studies on various cancer cell lines. For example, compounds with similar structures have shown promising results against human colorectal carcinoma cell lines (HCT116).

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116 (standard)

The findings indicate that certain derivatives possess greater cytotoxicity than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), suggesting a potential for developing new anticancer drugs from this class of compounds .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of structurally related compounds:

  • Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties against multiple strains, demonstrating significant antibacterial effects compared to standard antibiotics .
  • Anticancer Screening : Another investigation assessed the anticancer activity against HCT116 cells and found that specific modifications to the benzothiazole structure enhanced potency and selectivity towards cancer cells over normal cells .

Q & A

Q. What established synthetic routes are available for this benzamide derivative, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions under reflux conditions. A common method involves reacting substituted benzaldehydes with precursors like 4-amino-1,2,4-triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by reflux for 4 hours and solvent evaporation . Key factors include:

  • Stoichiometry : Precise molar ratios of reactants to avoid side products.
  • Catalyst : Acetic acid enhances imine formation.
  • Purification : Column chromatography or recrystallization improves purity, though yields may drop during scaling (51–53% reported in similar syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves stereochemistry and tautomeric forms, as demonstrated for analogous benzothiazole derivatives (e.g., orthorhombic crystal system, space group P21_121_121_1) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 325.81 for a related compound) .

Advanced Research Questions

Q. How can contradictory data in bacterial inhibition assays be systematically addressed?

Discrepancies may arise from enzyme isoform variability (e.g., differential sensitivity of bacterial acps-pptase isoforms) or assay conditions . Methodological steps include:

  • Orthogonal assays : Combine enzymatic inhibition studies with whole-cell assays to confirm target engagement.
  • Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., trifluoromethyl groups enhancing lipophilicity) .
  • Statistical rigor : Use dose-response curves (IC50_{50}) and replicate measurements to minimize variability.

Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?

  • Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to maintain reflux efficiency.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .
  • Continuous flow chemistry : Enhances mixing and heat transfer, reducing side reactions .

Q. How are tautomerism or dynamic effects resolved in NMR spectral interpretation?

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures.
  • Deuterium exchange : Quenches exchangeable protons (e.g., NH) to simplify splitting patterns.
  • Computational modeling : DFT calculations predict dominant tautomers, cross-validated with X-ray data .

Methodological Guidance

Q. What in silico tools predict the compound’s interaction with bacterial enzyme targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to acps-pptase active sites, focusing on sulfonamide and benzothiazole moieties .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds.

Q. How is regioselectivity controlled during functionalization of the benzothiazole ring?

  • Directing groups : Install nitro or amino groups to guide electrophilic substitution (e.g., chlorination at C4 via para-directing effects) .
  • Protecting groups : Temporarily block reactive sites (e.g., sulfonamide NH with tert-butoxycarbonyl) during multi-step syntheses .

Data Contradiction Analysis

Q. Why might biological activity vary across cell-based vs. cell-free assays?

  • Membrane permeability : The compound’s logP (~3.5) may limit cellular uptake, reducing efficacy in whole-cell assays .
  • Metabolic stability : Hepatic microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways.

Q. How are crystallographic disorder issues managed in X-ray structure refinement?

  • Multi-conformer models : Refine disordered regions (e.g., flexible alkyl chains) using PART entries in SHELXL .
  • Twinned data : Apply HKLF 5 format in SHELX for twinned crystals, improving R-factor convergence .

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